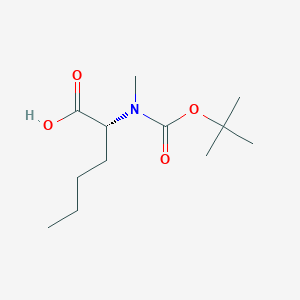

Boc-N-methyl-D-norleucine

描述

Boc-N-methyl-D-norleucine: is a synthetic amino acid derivative characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a methyl group on the amino nitrogen. This compound is primarily used in peptide synthesis and various biochemical applications due to its stability and resistance to enzymatic degradation.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the reaction of D-norleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to introduce the Boc group.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using advanced purification techniques like column chromatography and recrystallization.

Types of Reactions:

Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) to yield the free amino acid.

Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole).

Substitution Reactions: The methyl group on the nitrogen can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Deprotection: TFA, dichloromethane (DCM).

Coupling Reactions: HBTU, HOBt, N,N-diisopropylethylamine (DIPEA), DMF (Dimethylformamide).

Substitution Reactions: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Free Amino Acid: Removal of the Boc group yields D-norleucine.

Peptides: Coupling with other amino acids forms dipeptides, tripeptides, and longer peptide chains.

科学研究应用

Peptide Synthesis and Design

Boc-NmDNL is primarily utilized as a building block in peptide synthesis. Its unique structural properties allow it to enhance the stability and activity of peptides through various modifications.

- Non-Canonical Amino Acids : Boc-NmDNL belongs to a class of non-canonical amino acids that can modify peptide conformation and enhance biological activity. These amino acids are incorporated into peptides to improve their pharmacokinetic properties, such as stability against proteolytic degradation and increased membrane permeability .

- Peptidomimetics : The incorporation of Boc-NmDNL into peptidomimetics has shown promising results in mimicking natural peptides while offering improved stability and bioactivity. For instance, the introduction of alkyl groups at the β position of amino acids has been reported to rigidify peptide structures, thus enhancing their interaction with biological targets .

Research indicates that peptides containing Boc-NmDNL exhibit significant biological activities, making them suitable candidates for therapeutic applications.

- GnRH Antagonists : Studies have demonstrated that Boc-NmDNL can be effectively used in the synthesis of gonadotropin-releasing hormone (GnRH) analogues. These analogues have been tested for their ability to antagonize GnRH-induced responses in various biological assays, showing potential for applications in reproductive health and hormone-related disorders .

- Anticancer Applications : The structural modifications enabled by Boc-NmDNL have led to the development of peptides with anticancer properties. For example, certain analogues have been designed to enhance integrin binding and tumor cell uptake, facilitating drug delivery systems that target cancer cells .

Case Study 1: Synthesis of GnRH Analogues

A series of acyline analogues incorporating Boc-NmDNL were synthesized and screened for their antagonistic effects on GnRH receptors. The introduction of Boc-NmDNL allowed for the creation of cyclic peptides with constrained conformations, which were found to be more effective at inhibiting GnRH-induced testosterone secretion in rat models .

Case Study 2: Peptoid Development

Research involving peptoids—N-substituted glycines—has utilized Boc-NmDNL to create stable oligomers with potential applications in drug delivery and antimicrobial activity. These peptoids demonstrated enhanced membrane activity compared to traditional peptides, indicating their utility in developing new therapeutic agents .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for non-canonical amino acids | Enhances stability and bioactivity |

| GnRH Antagonism | Used in the design of GnRH analogues | Effective in reducing testosterone levels |

| Anticancer Research | Development of peptides targeting cancer cells | Improved binding and uptake by tumor cells |

| Peptoid Applications | Creation of N-substituted glycines for drug delivery | Higher membrane permeability and stability |

作用机制

The mechanism by which Boc-N-methyl-D-norleucine exerts its effects depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled with other amino acids. The molecular targets and pathways involved are typically related to the specific peptide or protein being synthesized.

相似化合物的比较

Fmoc-N-methyl-D-norleucine: Another amino acid derivative with a different protecting group (Fmoc instead of Boc).

N-Methyl-D-leucine: Similar structure but without the Boc protecting group.

Uniqueness: Boc-N-methyl-D-norleucine is unique due to its stability and resistance to enzymatic degradation, making it particularly useful in peptide synthesis and biochemical applications.

生物活性

Boc-N-methyl-D-norleucine (Boc-Nle-Me-OH) is a derivative of D-norleucine, distinguished by the presence of a tert-butyloxycarbonyl (Boc) protecting group on its N-terminus and a methyl group on the nitrogen side chain. This unique structure allows it to serve as a significant building block in peptide synthesis and protein engineering, influencing biological activity and functionality.

This compound can be synthesized through various methods, including:

- Protective Group Strategy : The Boc group can be selectively removed under acidic conditions, allowing the amino group to participate in peptide bond formation.

- Functionalization : Deprotection using trifluoroacetic acid enables further modifications or incorporation into larger peptide structures.

The compound's structure facilitates its participation in peptide bond formation while potentially enhancing the stability and resistance of peptides to proteolytic degradation.

This compound exhibits several biological activities primarily related to its role in peptide synthesis and protein engineering:

- Peptide Conformation : Studies indicate that this compound can influence the conformation of peptides, affecting their interactions with biological targets such as enzymes and receptors. This modulation can lead to altered binding affinities and enzymatic activities.

- Resistance to Degradation : The incorporation of this compound into peptides has been shown to enhance their stability against proteolytic degradation, making it a candidate for therapeutic applications where peptide stability is crucial.

- Protein-Ligand Interactions : Research utilizing computational modeling has provided insights into how peptides containing this compound interact with biological systems at the molecular level, potentially elucidating their mechanisms in cellular signaling pathways.

Case Studies

Several studies have explored the biological activity of this compound:

- Binding Affinity Studies : In experiments assessing the binding affinities of peptides containing this compound towards various receptors, significant alterations in affinity were observed compared to natural amino acid counterparts. For example, specific modifications in peptide sequences demonstrated enhanced binding to target proteins, which could be pivotal for drug design .

- Therapeutic Applications : Peptides engineered with this compound have shown promise in developing therapeutics targeting specific signaling pathways. These engineered peptides exhibited improved pharmacokinetic properties and selectivity towards particular biological targets, indicating their potential use in clinical settings.

Comparative Analysis

To better understand the implications of incorporating this compound into peptides, a comparative analysis with other non-natural amino acids is presented below.

| Amino Acid | Structural Features | Biological Activity |

|---|---|---|

| This compound | Boc protecting group; methyl side chain | Enhances stability; alters receptor binding affinities |

| N-methyl-D-norleucine | Methyl side chain only | Similar stability enhancement; less impact on conformation |

| Norleucine | No protecting group; standard structure | Basic amino acid properties; limited modifications |

属性

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGQYTQHPSQSFF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。